Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate
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Overview
Description
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate is a chemical compound with the molecular formula C7H9FO3. It is characterized by the presence of an oxetane ring, a four-membered cyclic ether, which is known for its strained ring structure. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Compounds with oxetane rings are widespread in natural products and have been found to exhibit a number of biological activities .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of a compound. For instance, this compound is recommended to be stored at room temperature in the continental US , suggesting that it may be stable under these conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate can be synthesized through a multi-step process. One common method involves the Horner–Wadsworth–Emmons reaction, where a phosphonate ester reacts with an aldehyde or ketone to form an α,β-unsaturated ester. In this case, the starting material is typically a fluorinated phosphonate ester, which reacts with oxetan-3-one under basic conditions to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The fluorine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Ring-opening reactions: The strained oxetane ring can undergo ring-opening reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Ring-opening: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while ring-opening reactions can produce linear or branched compounds.
Scientific Research Applications
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, especially in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate can be compared with other similar compounds, such as:
Ethyl 2-(oxetan-3-ylidene)acetate: Lacks the fluorine atom, resulting in different reactivity and properties.
Methyl 2-(oxetan-3-ylidene)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, affecting its physical and chemical characteristics.
Azetidine derivatives: Contain a four-membered nitrogen-containing ring instead of an oxygen-containing ring, leading to distinct biological activities and applications.
This compound stands out due to the presence of the fluorine atom, which enhances its stability and reactivity, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9FO3/c1-2-11-7(9)6(8)5-3-10-4-5/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLENGPIYFNYJAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C1COC1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1793092-96-2 |
Source
|
Record name | ethyl 2-fluoro-2-(oxetan-3-ylidene)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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